molecular formula C18H14BrN3O2 B5586853 1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea

Cat. No.: B5586853
M. Wt: 384.2 g/mol
InChI Key: YOTQKDCVJLREIR-UDWIEESQSA-N
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Description

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea is a synthetic organic compound that features a furan ring substituted with a bromophenyl group and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 3-phenylurea under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea is unique due to its specific combination of a furan ring with a bromophenyl group and a phenylurea moiety

Properties

IUPAC Name

1-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O2/c19-14-8-6-13(7-9-14)17-11-10-16(24-17)12-20-22-18(23)21-15-4-2-1-3-5-15/h1-12H,(H2,21,22,23)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTQKDCVJLREIR-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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